

Introduction: Unveiling the Molecular Signature of 2-Amino-3-bromobenzamide

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Compound of Interest

Compound Name: 2-Amino-3-bromobenzamide

Cat. No.: B112636

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2-Amino-3-bromobenzamide is a substituted aromatic compound with significant potential as a building block in medicinal chemistry and materials science.^[1] Its utility in the synthesis of more complex molecules, including indole derivatives, necessitates a thorough understanding of its structural and electronic properties.^[1] Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for the unambiguous identification and characterization of this molecule. This guide, intended for researchers and professionals in drug development, provides a detailed analysis of the spectroscopic data of **2-Amino-3-bromobenzamide**, offering insights into the interpretation of its unique spectral features.

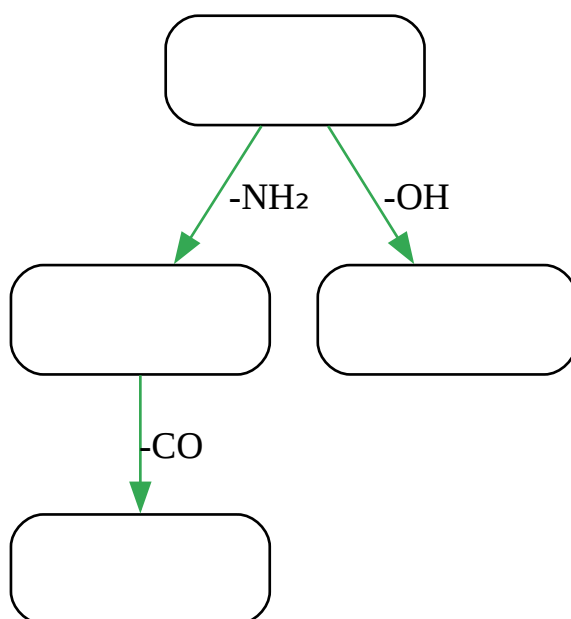
The structural integrity and purity of a compound are paramount in any scientific endeavor. Spectroscopic analysis provides a molecular fingerprint, allowing for the confirmation of the desired structure and the detection of any impurities. For **2-Amino-3-bromobenzamide**, the interplay of the amino, bromo, and amide functional groups on the benzene ring gives rise to a distinct set of signals in each spectroscopic method. Understanding these signals is crucial for quality control, reaction monitoring, and the elucidation of reaction mechanisms.

Molecular Structure and Spectroscopic Implications

The chemical structure of **2-Amino-3-bromobenzamide** forms the basis for interpreting its spectroscopic data. The molecule consists of a benzene ring substituted with an amino group (-NH₂), a bromine atom (-Br), and a carboxamide group (-CONH₂). The relative positions of

these substituents (ortho, meta, para) are critical in determining the electronic environment of each atom and, consequently, their spectroscopic behavior.

Diagram 1: Chemical Structure of **2-Amino-3-bromobenzamide**



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Ion	m/z (for ⁷⁹ Br/ ⁸¹ Br)	Proposed Structure
[M] ⁺	214/216	Molecular Ion
[M - NH ₂] ⁺	198/200	Loss of amino radical
[M - CONH ₂] ⁺	171/173	Loss of carboxamide radical
[C ₆ H ₄ Br] ⁺	155/157	Bromophenyl cation

Conclusion: A Comprehensive Spectroscopic Profile

The combination of NMR, IR, and MS provides a comprehensive and unambiguous characterization of **2-Amino-3-bromobenzamide**. ¹H and ¹³C NMR spectroscopy elucidate the carbon-hydrogen framework, IR spectroscopy confirms the presence of key functional groups, and mass spectrometry establishes the molecular weight and provides insights into the

molecule's stability and fragmentation. This detailed spectroscopic guide serves as a valuable resource for scientists and researchers, ensuring the accurate identification and quality assessment of this important synthetic intermediate.

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